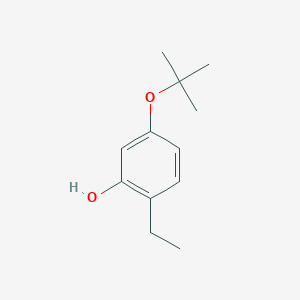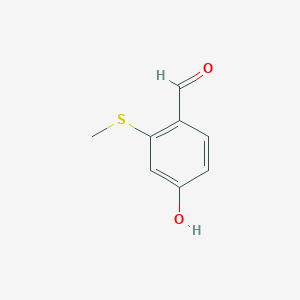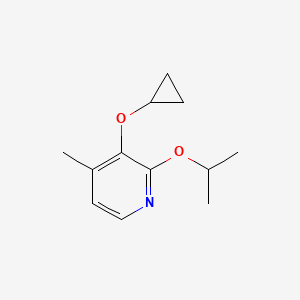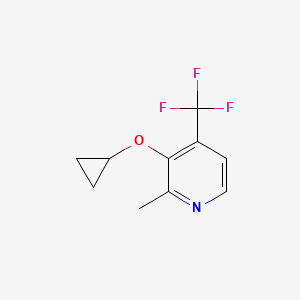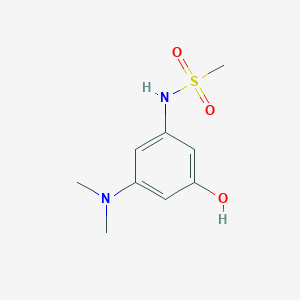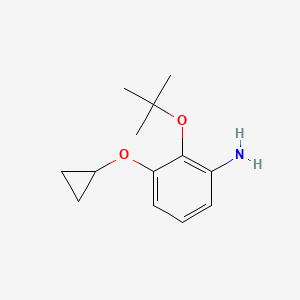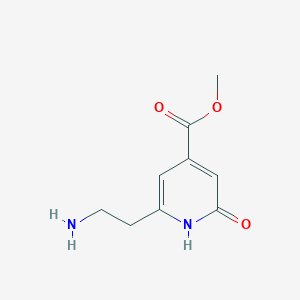
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate is a chemical compound that belongs to the class of isonicotinates This compound is characterized by the presence of a methyl ester group, an aminoethyl side chain, and a hydroxyl group attached to the isonicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate typically involves the esterification of 6-hydroxyisonicotinic acid with methanol in the presence of a suitable catalyst. The aminoethyl group can be introduced through a nucleophilic substitution reaction using ethylenediamine. The reaction conditions often require controlled temperatures and pH to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl and ester groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(2-aminoethyl)-4-hydroxyisonicotinate
- Methyl 2-(2-aminoethyl)-5-hydroxyisonicotinate
- Methyl 2-(2-aminoethyl)-3-hydroxyisonicotinate
Uniqueness
Methyl 2-(2-aminoethyl)-6-hydroxyisonicotinate is unique due to the specific positioning of the hydroxyl group at the 6th position of the isonicotinic acid core. This structural feature influences its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C9H12N2O3 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
methyl 2-(2-aminoethyl)-6-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-14-9(13)6-4-7(2-3-10)11-8(12)5-6/h4-5H,2-3,10H2,1H3,(H,11,12) |
Clave InChI |
OGTQHTOWESGCRM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=O)NC(=C1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



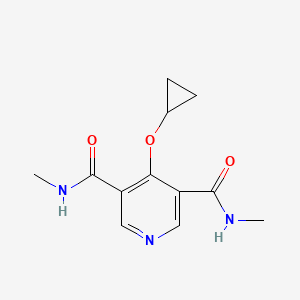

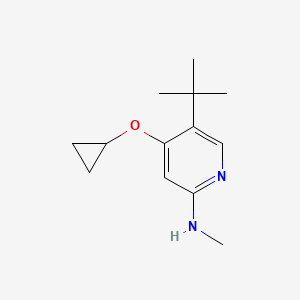
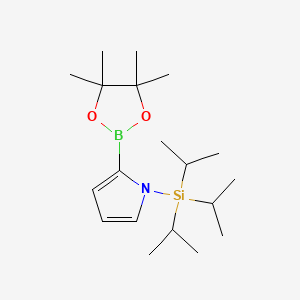
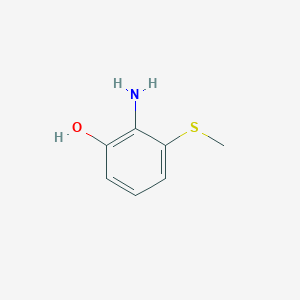
![1-[5-(Chloromethyl)-4-hydroxypyridin-3-YL]ethanone](/img/structure/B14836595.png)
